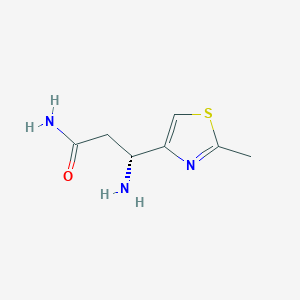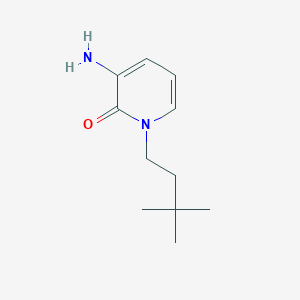![molecular formula C9H9N3O2 B13092070 2,3-Dimethoxypyrido[2,3-b]pyrazine](/img/structure/B13092070.png)
2,3-Dimethoxypyrido[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxypyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by a pyridine ring fused to a pyrazine ring, with two methoxy groups attached at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxypyrido[2,3-b]pyrazine typically involves multicomponent reactions. One common method includes the condensation of aromatic 1,2-diamino and 1,2-diketone compounds, followed by post-condensation modifications such as the Suzuki–Miyaura coupling reaction. This reaction is conducted in the presence of palladium catalysts like Pd(dppf)Cl2·CH2Cl2 in tetrahydrofuran (THF) using potassium carbonate (K2CO3) as a base at reflux temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethoxypyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce partially or fully reduced pyridopyrazine compounds.
Aplicaciones Científicas De Investigación
2,3-Dimethoxypyrido[2,3-b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA sensing agent due to its electrochemical properties.
Medicine: Explored for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of nonlinear optical materials and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethoxypyrido[2,3-b]pyrazine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2,3-Dimethoxypyrido[2,3-b]pyrazine can be compared with other pyridopyrazine derivatives:
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Shows more activity on kinase inhibition.
These comparisons highlight the unique properties of this compound, such as its specific electrochemical and nonlinear optical properties, which make it valuable for certain applications.
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
2,3-dimethoxypyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C9H9N3O2/c1-13-8-9(14-2)12-7-6(11-8)4-3-5-10-7/h3-5H,1-2H3 |
Clave InChI |
AOLULOKZOGPFJI-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(N=CC=C2)N=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octahydro-1H-pyrano[4,3-c]pyridine](/img/structure/B13091990.png)


![7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B13092009.png)
![4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B13092013.png)

![7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13092027.png)






